molecular formula C8H12N2 B3426876 2-Ethyl-3,5-dimethylpyrazine CAS No. 55031-15-7

2-Ethyl-3,5-dimethylpyrazine

Cat. No.: B3426876
CAS No.: 55031-15-7
M. Wt: 136.19 g/mol
InChI Key: JZBCTZLGKSYRSF-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound with the molecular formula C8H12N2. It is known for its distinctive odor, often described as nutty, roasted, or similar to burnt coffee. This compound is commonly found in roasted foods, such as coffee and nuts, and is formed through the Maillard reaction and pyrolysis of amino acids like serine and threonine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3,5-dimethylpyrazine can be synthesized through the condensation of 2,3-pentanedione with propylene diamine . Another method involves the alkylation of trimethylpyrazine to introduce the ethyl group at the 2-position .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where the condensation reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,5-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

2-Ethyl-3,5-dimethylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5-dimethylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, such as in ants, it acts as an alarm pheromone by binding to specific receptors on the antennae, triggering a cascade of behavioral responses . The exact molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

2-Ethyl-3,5-dimethylpyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which contribute to its distinct odor and chemical properties.

Properties

IUPAC Name

2-ethyl-3,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBCTZLGKSYRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065679
Record name 2-Ethyl-3,5-dimethylpyrazine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Record name 2-Ethyl-3,5-dimethylpyrazine
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Human Metabolome Database (HMDB)
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Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name 2-Ethyl-3,5-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.950-0.980, 0.952-0.961
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13925-07-0, 27043-05-6, 55031-15-7
Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name Pyrazine, 2-ethyl-3,5-dimethyl-
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name 2-ethyl-3,-dimethylpyrazine
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Record name 2-ethyl-3,5-dimethylpyrazine
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Record name 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine
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Record name 2-ETHYL-3,5-DIMETHYLPYRAZINE
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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